molecular formula C8H16BrNO B8770096 2-bromo-N-tert-butyl-2-methylpropanamide CAS No. 66875-78-3

2-bromo-N-tert-butyl-2-methylpropanamide

Cat. No.: B8770096
CAS No.: 66875-78-3
M. Wt: 222.12 g/mol
InChI Key: WQOWHMXKLMGNFG-UHFFFAOYSA-N
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Description

2-Bromo-N-tert-butyl-2-methylpropanamide is a brominated tertiary amide characterized by a central propanamide backbone substituted with a tert-butyl group at the nitrogen atom and a bromine atom at the α-carbon. Such compounds are typically synthesized via bromination of propanamide derivatives or nucleophilic substitution reactions, and they serve as intermediates in organic synthesis and medicinal chemistry.

Properties

CAS No.

66875-78-3

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

2-bromo-N-tert-butyl-2-methylpropanamide

InChI

InChI=1S/C8H16BrNO/c1-7(2,3)10-6(11)8(4,5)9/h1-5H3,(H,10,11)

InChI Key

WQOWHMXKLMGNFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C)(C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-bromo-N-tert-butyl-2-methylpropanamide typically involves the reaction of 2-bromo-2-methylpropanoic acid with tert-butylamine . The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and solvent choice to scale up the process efficiently.

Chemical Reactions Analysis

2-bromo-N-tert-butyl-2-methylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-tert-butyl-2-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-tert-butyl-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The following table summarizes key molecular and structural differences between 2-bromo-N-tert-butyl-2-methylpropanamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Features Source
This compound (inferred) C₈H₁₅BrNO 220.11 g/mol - Br (α-C), -NH-C(CH₃)₃ (N-terminal) Compact tertiary amide with steric hindrance N/A
2-Bromo-N-(tert-butyl)-3,3-dimethylbutanamide C₁₀H₂₀BrNO 250.18 g/mol - Br (α-C), -NH-C(CH₃)₃, -CH(CH₃)₂ Extended carbon chain with branched alkyl groups
2-Bromo-N-(2-methylphenyl)propanamide C₁₀H₁₂BrNO 242.11 g/mol - Br (α-C), -NH-(o-tolyl) Aromatic substitution at N-terminal
2-Bromo-2-methyl-N-p-tolyl-propanamide C₁₁H₁₄BrNO 272.14 g/mol - Br (α-C), -CH₃ (β-C), -NH-(p-tolyl) Planar amide with para-methylphenyl group
2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide C₂₈H₃₀BrN₃O₂ 544.46 g/mol - Br (aromatic), -NHCH₃, -benzimidazolyl Complex aromatic system with multiple substituents
Key Observations:
  • Electron-Withdrawing Effects : The bromine atom at the α-carbon enhances electrophilicity, facilitating nucleophilic substitution reactions. This feature is consistent across all analogues .
  • Aromatic vs. Aliphatic Substitution: Compounds with aromatic N-substituents (e.g., 2-bromo-N-(2-methylphenyl)propanamide) exhibit planar amide geometries, whereas aliphatic derivatives (e.g., tert-butyl-substituted) adopt non-planar conformations due to steric bulk .

Crystallographic and Experimental Findings

2-Bromo-2-methyl-N-p-tolyl-propanamide ():
  • Bond Lengths : The C-Br bond length is 1.93 Å, consistent with typical C-Br covalent bonds. The amide C=O bond measures 1.22 Å, indicating strong double-bond character .
  • Packing : The crystal structure shows intermolecular hydrogen bonds between amide N-H and carbonyl oxygen, stabilizing the lattice .
2-Bromo-5-tert-butyl-N-methyl-N-[2-(methylamino)phenyl]-3-(1-methyl-1H-benzimidazol-2-yl)benzamide ():
  • Twist Angle : The benzimidazole ring forms a dihedral angle of 12.5° with the central benzene ring, suggesting moderate conjugation disruption .
  • Refinement Data : R factor = 0.034, wR factor = 0.093, indicating high precision in crystallographic refinement .
N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine ():
  • Physical Properties : Boiling point = 305.6°C, density = 1.34 g/cm³, and vapor pressure = 0.001 mmHg at 25°C. These values highlight its stability under standard conditions .

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